1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride
Description
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride is a specialized acyl chloride derivative featuring a pyrrolidone core substituted with a 4-methylbenzyl group at the nitrogen and a reactive carbonyl chloride at position 3. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing amides or esters via nucleophilic acyl substitution. Its structure combines the electron-donating 4-methylbenzyl group with the highly reactive carbonyl chloride moiety, making it both versatile and sensitive to moisture .
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-9-2-4-10(5-3-9)7-15-8-11(13(14)17)6-12(15)16/h2-5,11H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPURHNISUPNCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as amino acids or amines with carbonyl compounds.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via alkylation reactions using 4-methylbenzyl halides.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Alcohols: Formed from reduction reactions.
Carboxylic Acids: Formed from oxidation reactions.
Scientific Research Applications
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity towards nucleophiles due to the presence of the carbonyl chloride group. This group is highly electrophilic and can readily react with nucleophiles such as amines, alcohols, and thiols to form stable covalent bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride with three analogs differing in substituent groups (Table 1). Key differences in electronic effects, molecular weight, and reactivity are highlighted.
Table 1: Structural and Physicochemical Comparison of Analogous Compounds
Electronic and Steric Effects
- This balance makes it suitable for reactions requiring controlled acyl transfer .
- 4-Methoxyphenyl Substituent (Analog) : The methoxy group’s strong electron-donating resonance effect increases electron density on the aromatic ring, which may stabilize intermediates in synthesis but reduce electrophilicity of the carbonyl chloride compared to the methylbenzyl variant .
- However, the methyl ester group in this analog (vs. acyl chloride) significantly reduces reactivity, highlighting the critical role of the chloride leaving group .
Reactivity and Stability
- Acyl Chloride vs. Ester : The carbonyl chloride group in this compound is far more reactive than the ester group in Methyl 1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxylate. This makes the former preferable for rapid amidation or esterification under mild conditions .
- Moisture Sensitivity : All acyl chlorides, including the methylbenzyl derivative, are moisture-sensitive. Substituted benzyl groups (e.g., methoxy) may slightly improve stability by sterically shielding the reactive site .
Research Findings and Trends
While direct studies on this compound are sparse, research on its analogs reveals:
- Synthetic Utility : Acyl chlorides with substituted benzyl groups are increasingly used in peptide mimetics and kinase inhibitor development due to their tunable reactivity .
- Stability Challenges : Electron-donating substituents (e.g., methoxy) can reduce decomposition rates during storage, whereas electron-withdrawing groups (e.g., fluorine) may necessitate stricter anhydrous conditions .
Biological Activity
1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carbonyl chloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with a carbonyl chloride group, which is significant for its reactivity and potential interactions with biological macromolecules. The presence of the 4-methylbenzyl moiety may influence its pharmacological properties.
Chemical Structure
- Molecular Formula : CHClN\O
- Molecular Weight : 235.70 g/mol
The biological activity of this compound appears to be mediated through several mechanisms:
- Enzyme Inhibition : The carbonyl chloride group can form acyl-enzyme intermediates, potentially inhibiting serine proteases or other enzymes involved in signal transduction pathways.
- Receptor Modulation : Interaction with specific receptors may alter cellular signaling, contributing to anti-cancer effects or modulation of neurochemical pathways.
- Polypharmacology : The compound may engage multiple targets, enhancing its therapeutic potential against complex diseases.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various in vitro assays:
- Cytotoxicity : In cancer cell lines, this compound exhibited significant cytotoxic effects with IC values in the low micromolar range, suggesting potent anti-cancer properties .
| Cell Line | IC (μM) |
|---|---|
| Glioblastoma (GBM) | 0.1 |
| Pancreatic Adenocarcinoma | 26.0 ± 5.9 |
- Angiogenesis Inhibition : The compound effectively inhibited tube formation in endothelial cells, a key process in angiogenesis, at concentrations as low as 100 nM .
Case Study 1: Glioblastoma Multiforme (GBM)
In a recent screening of compounds for GBM treatment, this compound demonstrated selective toxicity towards cancer cells while sparing normal cells. The compound inhibited tube formation in brain microvascular endothelial cells with an IC of approximately 0.1 μM .
Case Study 2: Pancreatic Cancer Models
In pancreatic ductal adenocarcinoma patient-derived spheroids, the compound showed weak activity with an IC of 26 μM. This suggests that while it has potential, further optimization may be necessary to enhance its efficacy against this type of cancer .
Pharmacological Potential
The diverse biological activities of this compound suggest it could serve as a lead compound for developing new therapeutic agents. Its ability to inhibit multiple pathways may provide advantages in treating diseases characterized by drug resistance.
Future Directions
Further research is warranted to explore:
- Structural modifications to enhance potency and selectivity.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Combination therapies to overcome resistance mechanisms in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
